molecular formula C12H14N2O B11173825 N-(4-cyanophenyl)-2-methylbutanamide

N-(4-cyanophenyl)-2-methylbutanamide

Cat. No.: B11173825
M. Wt: 202.25 g/mol
InChI Key: BBVMMBCJNTZYSA-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylbutanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)thiourea: Similar structure with a thiourea group instead of a butanamide group.

    N-(4-cyanophenyl)benzamide: Contains a benzamide group instead of a butanamide group.

    N-(4-cyanophenyl)glycine: Features a glycine moiety instead of a butanamide group.

Uniqueness

N-(4-cyanophenyl)-2-methylbutanamide is unique due to its specific combination of a cyanophenyl group with a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methylbutanamide

InChI

InChI=1S/C12H14N2O/c1-3-9(2)12(15)14-11-6-4-10(8-13)5-7-11/h4-7,9H,3H2,1-2H3,(H,14,15)

InChI Key

BBVMMBCJNTZYSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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